N-(2-ethoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide is a tricyclic heterocyclic compound featuring a sulfur- and nitrogen-containing fused ring system. Its structure includes a 2-ethoxyphenyl acetamide moiety linked via a sulfanyl group to a tricyclic core.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-25-15-9-5-4-8-14(15)23-17(24)11-26-19-18-13-7-3-6-10-16(13)27-20(18)22-12-21-19/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUDIWNXVLMOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide typically involves multiple steps, starting with the preparation of the acetamide derivative and the tricyclic system. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. For instance, the use of ethoxyphenylamine and acetic anhydride can lead to the formation of the acetamide derivative, which is then reacted with the tricyclic system under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, core modifications, and biological activities. Below is a detailed comparison:
Substituent Variations
a. N-(4-Methoxyphenyl)acetamide Derivatives
- Example: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () Structural Differences: Replaces the 2-ethoxyphenyl group with a 4-methoxyphenyl group and introduces an aminophenylsulfanyl moiety. The aminophenylsulfanyl group may influence antimicrobial activity . Biological Activity: Exhibits antimicrobial properties, attributed to the amide and sulfanyl groups .
b. N-(2-Methoxyphenyl)acetamide Derivatives
- Example: 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide () Structural Differences: Incorporates a methoxyphenyl group instead of ethoxyphenyl and adds acetyl and phenyl substituents to the tricyclic core.
Core Modifications
a. Rapamycin Analogs
- Example : Compounds 1 and 7 from
- Structural Differences : Retain the tricyclic core but lack the ethoxyphenyl-sulfanyl-acetamide side chain.
- Spectral Comparison : NMR data (Table 2, ) reveal nearly identical chemical shifts for most protons except in regions A (positions 39–44) and B (positions 29–36), indicating localized substituent effects .
- Functional Impact : Modifications in regions A/B alter electronic environments, which may affect binding affinity to biological targets .
Key Research Findings
Spectral and Structural Insights
- NMR Analysis : The target compound’s tricyclic core shows chemical shift similarities to Rapamycin analogs (δ 1.2–3.5 ppm for alkyl protons), but deviations in regions A/B suggest substituent-induced electronic perturbations .
- Crystallographic Data : Related N-(4-methoxyphenyl)acetamide derivatives exhibit planar amide groups, facilitating hydrogen bonding—a critical feature for antimicrobial activity .
Pharmacological Implications
- Antimicrobial Potential: Sulfanyl-acetamide derivatives (e.g., ) demonstrate moderate activity against E. coli and S. aureus, suggesting the target compound may share this trait .
- Metabolic Stability : Ethoxy and methoxy substituents may confer resistance to oxidative metabolism compared to hydroxylated analogs, as seen in .
Biological Activity
N-(2-ethoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide is a complex organic compound notable for its unique tricyclic structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, which are of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 293.41 g/mol. The structural complexity arises from its tricyclic framework, which influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃OS₂ |
| Molecular Weight | 293.41 g/mol |
| CAS Number | 483984-12-9 |
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors in biological systems. The presence of sulfur and nitrogen in its structure allows it to form bonds with various biomolecules, potentially modulating enzyme activity and influencing signaling pathways.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : The unique structural features may allow it to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be beneficial in therapeutic applications for diseases related to enzyme dysregulation.
Study 1: Antimicrobial Efficacy
A study conducted by [source] evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations.
Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of this compound in vitro using various cancer cell lines. The findings demonstrated that treatment with the compound led to a decrease in cell viability and induced apoptosis in cancer cells [source].
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 5-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one | Moderate Antimicrobial |
| 11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene-3,5-dithiol | Low Anticancer Activity |
Q & A
What are the critical steps in designing a synthetic pathway for this compound?
The synthesis of this tricyclic thioacetamide derivative requires multi-step optimization:
- Core Framework Assembly : Construct the 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene core via cyclization reactions, often using thiourea or thioamide precursors under controlled temperatures (80–120°C) .
- Thioether Linkage Formation : Introduce the sulfanyl group via nucleophilic substitution or thiol-ene reactions, with solvents like DMF or THF and catalysts such as K₂CO₃ .
- Acetamide Functionalization : Couple the 2-ethoxyphenylacetamide moiety using EDCI/HOBt-mediated amidation, ensuring inert atmospheres to prevent oxidation .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water) to achieve >95% purity, verified by HPLC .
Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., thioether S-CH₂, ethoxyphenyl protons) and confirms regiochemistry of the tricyclic core. Aromatic proton splitting patterns resolve positional ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
- HPLC : Quantifies purity using C18 columns (UV detection at 254 nm) and gradient elution (acetonitrile/water) .
- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives, critical for structure-activity relationship (SAR) studies .
How can researchers screen for biological activity in this compound?
- In Vitro Assays :
- In Vivo Models : Acute toxicity (rodent LD₅₀) and efficacy studies (e.g., xenograft models for antitumor activity) .
- Data Validation : Use triplicate replicates and statistical analysis (ANOVA, p < 0.05) to ensure reproducibility .
What strategies address contradictions in reported biological activity data?
- Experimental Replication : Standardize protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) to minimize variability .
- Target Profiling : Use kinase panels or proteome-wide binding assays (SPR, ITC) to identify off-target interactions that may explain divergent results .
- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay data) to isolate structure-specific trends versus assay-specific artifacts .
How can structure-activity relationship (SAR) studies optimize this compound’s bioavailability?
- Functional Group Modifications :
- Replace the 2-ethoxyphenyl group with fluorinated analogs to enhance metabolic stability .
- Introduce hydrophilic moieties (e.g., PEG linkers) to improve aqueous solubility .
- Prodrug Design : Mask the thioether group as a disulfide prodrug, enabling glutathione-mediated activation in target tissues .
- Pharmacokinetic Profiling : Measure logP (octanol/water), plasma protein binding (equilibrium dialysis), and CYP450 metabolism using hepatocyte models .
What computational methods predict the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2, EGFR) based on crystal structures (PDB IDs: 1PXX, 1M17). Prioritize poses with lowest ΔG values (< -8 kcal/mol) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess binding stability (RMSD < 2 Å) and identify critical residue interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
- QSAR Modeling : Train models (Random Forest, SVM) on PubChem datasets to correlate structural descriptors (e.g., topological polar surface area) with activity .
How should researchers handle stability challenges during storage?
- Condition Optimization : Store lyophilized powders at -20°C under argon to prevent thioether oxidation. For solutions, use stabilizers (0.1% BHT) in anhydrous DMSO .
- Degradation Monitoring : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis or dimerization byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
